2-Methoxy-6-methylisonicotinaldehyde

Description

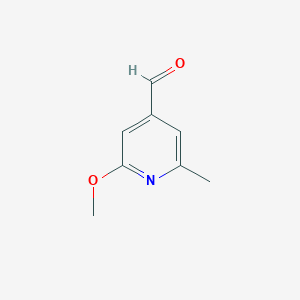

2-Methoxy-6-methylisonicotinaldehyde is a pyridine derivative featuring a methoxy group at position 2, a methyl group at position 6, and an aldehyde functional group at position 4 of the pyridine ring. The aldehyde group confers reactivity toward nucleophilic additions, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

2-methoxy-6-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTRPLQUBNMZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951795-43-0 | |

| Record name | 2-methoxy-6-methylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylisonicotinaldehyde typically involves the reaction of 2-methoxy-6-methylisonicotinic acid with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with considerations for cost-effectiveness and yield optimization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylisonicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its derivatives.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylisonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Key Differences and Implications

Functional Group Reactivity :

- The aldehyde group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acids or esters in analogs like 2-Methoxyisonicotinic acid or Methyl 2-(difluoromethyl)-6-methoxyisonicotinate. This makes it a versatile intermediate for synthesizing Schiff bases or heterocycles .

- Carboxylic acid derivatives (e.g., 2-Hydroxy-6-methylisonicotinic acid) exhibit lower reactivity but higher stability, favoring applications in coordination chemistry or as ligands .

Substituent Effects :

- Methoxy vs. Hydroxy/Chloro : Methoxy groups (electron-donating) increase lipophilicity and reduce hydrogen bonding, whereas hydroxy groups enhance solubility and intermolecular interactions. Chloro substituents (electron-withdrawing) elevate acidity and facilitate substitution reactions .

- Difluoromethyl Group : The CF₂H group in Methyl 2-(difluoromethyl)-6-methoxyisonicotinate improves metabolic stability by resisting oxidative degradation, a critical feature in drug design .

Physicochemical Properties: Aldehyde-containing derivatives are prone to oxidation, necessitating storage under inert conditions, whereas esters and acids are more stable. For example, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is stored at 2–8°C to preserve integrity .

Biological Activity

2-Methoxy-6-methylisonicotinaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of 175.21 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Gallstone Dissolution

A notable application of this compound is in gallstone dissolution . A comparative study showed that this compound, referred to as MMP (methyl-tertiary butyl ether), demonstrates superior efficacy in dissolving cholesterol and pigmented gallstones compared to traditional agents like MTBE. In vitro tests revealed a dissolubility rate of 88.2% for cholesterol gallstones, significantly higher than MTBE's 65.7% .

Case Studies

- Gallstone Dissolution Study : In a controlled experiment involving hamster models, MMP was injected directly into the gallbladder. Results indicated a dissolubility of 59.0% for cholesterol gallstones and 54.3% for pigmented gallstones, outperforming MTBE (50.0% and 32.0%, respectively) with statistically significant differences (P < 0.05) .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound inhibited the growth of various bacterial strains, including resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria.

ADMET Properties

In assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound, computational models predict favorable membrane permeability but raise concerns regarding its interaction with P-glycoprotein, which could affect its bioavailability . The predicted human oral bioavailability is considered poor; however, its absorption potential remains promising in certain contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.